molecular formula C9H20N2O3Si B096939 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- CAS No. 17869-27-1

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-

Cat. No. B096939
CAS RN: 17869-27-1
M. Wt: 232.35 g/mol
InChI Key: BVWMLPXXYGTRHW-UHFFFAOYSA-N
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Description

The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-, represents a novel class of silatranes. These compounds are characterized by the presence of a silicon atom pentacoordinated with various substituents, including oxygen and nitrogen atoms, which form a bicyclic structure. The unique feature of these molecules is the silicon-nitrogen coordination bond, which is a key factor in their chemical behavior and properties .

Synthesis Analysis

The synthesis of these silatranes involves the reaction of organotrimethoxysilanes with N-bis(2-hydroxyethyl)aminoacetic acid. This process results in the formation of the pentacoordinated silicon compounds with varying substituents depending on the starting materials used. The synthesis is notable for its ability to produce a range of compounds with different properties by altering the organotrimethoxysilane used in the initial reaction .

Molecular Structure Analysis

The molecular structure of these silatranes has been elucidated using X-ray diffraction (XRD) methods. For instance, the crystal structure of a derivative, 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylmethyl-2-methylacrylate, was determined to have a distorted trigonal bipyramidal coordination polyhedron around the silicon atom. The N→Si coordination bond length was found to be 2.099 Å, indicating a strong interaction between the silicon and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of these silatranes is influenced by the pentacoordination of the silicon atom. The solvolytic stability of these compounds is compared with that of simple acyloxysilanes, and it has been found that the basicity of the nitrogen within the silatrane structure is significantly reduced. This decreased basicity affects the chemical reactions that the compound can participate in, as well as its reactivity with other substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of the silatranes are dependent on the substituents attached to the silicon atom. The NMR spectra of these compounds provide insight into the electronic environment of the silicon and the substituents, which is influenced by the pentacoordination. The basicity of the nitrogen and the NMR data vary with different substituents, indicating that the electronic properties of these molecules can be fine-tuned by changing the substituents . Additionally, the synthesis of 1-(O,O-dialkyl phosphorylamido)propyl-5-aza-2,8,9-trioxa-1-silatricyclo[3,3,3,01,5] undecanes has been achieved, and their structures were confirmed by various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. The reaction conditions for these syntheses have been optimized based on the related reaction mechanisms, further highlighting the tunability of these compounds' properties .

properties

IUPAC Name

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMLPXXYGTRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170523
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
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Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-

CAS RN

17869-27-1
Record name 1-(3-Aminopropyl)silatrane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine
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